molecular formula C18H21NO3 B267199 N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide

N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B267199
M. Wt: 299.4 g/mol
InChI Key: FNCWTAXIHWROPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide, also known as EEPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EEPA belongs to the class of amide compounds and has been synthesized through various methods.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic applications, including its role as an anti-inflammatory agent, an analgesic, and an anticonvulsant. N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. Additionally, N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been studied for its potential to inhibit cancer cell growth and metastasis.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to contribute to pain and fever. By inhibiting COX-2 activity, N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been shown to reduce inflammation, pain, and fever. Additionally, N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have anticonvulsant effects and may protect against neurodegeneration. N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has also been shown to inhibit cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. Additionally, N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have low toxicity in animal studies. However, there are limitations to using N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments. The mechanism of action of N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood, and more research is needed to determine its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide. One area of research is the development of new synthesis methods that can increase the yield of N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide. Additionally, more research is needed to determine the mechanism of action of N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide and its potential therapeutic applications. Further studies are also needed to determine the toxicity of N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide in humans and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration of N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide for therapeutic use.
Conclusion:
In conclusion, N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been synthesized through various methods and has been studied for its role as an anti-inflammatory agent, an analgesic, and an anticonvulsant. Additionally, N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. While more research is needed to determine the mechanism of action and potential therapeutic applications of N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide, it is clear that this compound has the potential to be a valuable tool in scientific research.

Synthesis Methods

N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been synthesized through various methods, including the reaction of 3-ethoxyaniline with 4-ethylphenol in the presence of acetic anhydride and acetic acid. Another method involves the reaction of 3-ethoxyaniline with 4-ethylphenol in the presence of acetic acid and p-toluenesulfonic acid. The synthesis of N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide is a complex process that requires careful attention to detail, and the yield can vary depending on the method used.

properties

Product Name

N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C18H21NO3/c1-3-14-8-10-16(11-9-14)22-13-18(20)19-15-6-5-7-17(12-15)21-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)

InChI Key

FNCWTAXIHWROPR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.